molecular formula C15H19NO5 B4560633 Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate

Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate

Cat. No.: B4560633
M. Wt: 293.31 g/mol
InChI Key: WYPDECSPNCASRJ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-hydroxy-5-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and carbonyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(2,5-dimethylanilino)methylidene]propanedioate
  • Diethyl 2-[(2-hydroxy-5-methoxyphenyl)amino]methylene]malonate

Uniqueness

Diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups on the aniline ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

diethyl 2-[(2-hydroxy-5-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-20-14(18)11(15(19)21-5-2)9-16-12-8-10(3)6-7-13(12)17/h6-9,16-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPDECSPNCASRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)C)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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